Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate

Description

Chemical Nomenclature and Structural Identification

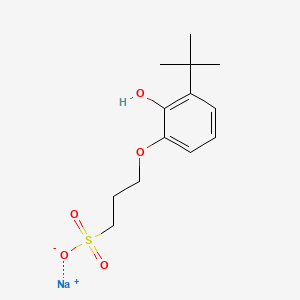

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is propanesulphonate, a three-carbon chain terminating in a sulfonate group ($$-\text{SO}_3^-\text{Na}^+$$). The compound’s name specifies the following structural elements:

- A 1,1-dimethylethyl (tert-butyl) group attached to the phenolic ring.

- A 2-hydroxyphenoxy moiety, indicating a hydroxyl group at the second position of the phenoxy ring.

- The sulfonate group is located on the first carbon of the propane chain.

The molecular formula is $$\text{C}{13}\text{H}{19}\text{NaO}_5\text{S}$$, with a molar mass of 310.34 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 93803-96-4 |

| EINECS Number | 298-371-9 |

| DTXSID | DTXSID80239679 |

| Synonyms | Sodium 3-[(tert-butyl)-2-hydroxyphenoxy]propanesulphonate |

Structurally, the compound features a propanesulphonate backbone linked to a tert-butyl-substituted hydroxyphenoxy group. The tert-butyl group ($$-\text{C}(\text{CH}3)3$$) enhances steric bulk, potentially influencing solubility and reactivity, while the hydroxyphenoxy moiety introduces aromaticity and hydrogen-bonding capabilities.

Spectroscopic characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR) : Expected signals include a singlet for the tert-butyl protons (δ 1.3 ppm) and aromatic protons (δ 6.5–7.5 ppm) from the phenolic ring.

- Infrared (IR) Spectroscopy : Strong absorption bands for the sulfonate group ($$\sim$$1180–1200 cm$$^{-1}$$) and hydroxyl group ($$\sim$$3200–3600 cm$$^{-1}$$).

Despite its well-defined formula, experimental spectral data for this specific compound remain underrepresented in public databases, highlighting a gap in the literature.

Historical Context of Sulfonate-Based Compound Development

The development of sulfonate derivatives traces back to the early 20th century, driven by their utility as surfactants, stabilizers, and intermediates in organic synthesis. Sulfonic acids ($$-\text{SO}_3\text{H}$$) and their salts gained prominence due to their strong acidity and water solubility, which made them ideal for industrial applications such as detergents and dyes.

Key milestones in sulfonate chemistry include:

- 1920s–1930s : Commercialization of alkylbenzenesulfonates as synthetic detergents, replacing traditional soap formulations.

- 1950s : Introduction of sulfonated polymers (e.g., polystyrene sulfonates) for ion-exchange resins.

- 1970s–1980s : Development of specialty sulfonates with tailored hydrophobic/hydrophilic balances, such as this compound, designed for niche applications requiring thermal stability and compatibility with nonpolar matrices.

The tert-butylphenoxypropanesulphonate subclass exemplifies advancements in sterically hindered sulfonates , where bulky substituents mitigate unwanted side reactions (e.g., oxidation or hydrolysis) while maintaining desirable solubility profiles. This innovation aligns with broader trends in organosulfur chemistry, emphasizing molecular design to optimize performance in complex chemical systems.

Properties

CAS No. |

93803-96-4 |

|---|---|

Molecular Formula |

C13H19NaO5S |

Molecular Weight |

310.34 g/mol |

IUPAC Name |

sodium;3-(3-tert-butyl-2-hydroxyphenoxy)propane-1-sulfonate |

InChI |

InChI=1S/C13H20O5S.Na/c1-13(2,3)10-6-4-7-11(12(10)14)18-8-5-9-19(15,16)17;/h4,6-7,14H,5,8-9H2,1-3H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

ZZBCRQJQLKNSIF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)OCCCS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate typically involves:

Step 1: Synthesis of the substituted phenol intermediate

The starting material is often 2-hydroxy-4-(1,1-dimethylethyl)phenol (a tert-butyl substituted phenol). This compound can be commercially sourced or synthesized via Friedel-Crafts alkylation of phenol with isobutylene or tert-butyl chloride under acidic conditions.Step 2: Etherification with 3-chloropropanesulfonic acid or its sodium salt

The phenol group undergoes nucleophilic substitution with 3-chloropropanesulfonic acid or its sodium salt to form the ether linkage. This reaction is typically carried out under basic conditions to deprotonate the phenol, enhancing its nucleophilicity.Step 3: Neutralization and purification

The resulting sulfonate ether is neutralized with sodium hydroxide if necessary to ensure the sodium salt form. Purification is achieved by crystallization or recrystallization from suitable solvents.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Phenol + tert-butyl chloride, AlCl3 catalyst | Friedel-Crafts alkylation | Control temperature to avoid polyalkylation |

| 2 | 2-hydroxy-4-(1,1-dimethylethyl)phenol + 3-chloropropanesulfonic acid sodium salt, NaOH, solvent (e.g., water or ethanol) | Etherification via nucleophilic substitution | Reaction temperature: 50-80°C; pH controlled |

| 3 | Neutralization with NaOH | Formation of sodium salt | Ensures compound stability and solubility |

| 4 | Purification by recrystallization | Remove impurities | Solvent choice critical for yield and purity |

Alternative Synthetic Routes

Direct sulfonation of the ether intermediate:

In some cases, the ether linkage is formed first by reacting the phenol with 3-chloropropanol, followed by sulfonation of the terminal hydroxyl group using chlorosulfonic acid or sulfur trioxide complexes, then neutralization with sodium hydroxide.Use of sulfonate esters:

Another approach involves preparing sulfonate esters of propanesulfonic acid derivatives, which then react with the phenol under basic conditions to yield the target compound.

Research Findings and Data

- The etherification step is critical and requires careful control of pH and temperature to avoid side reactions such as hydrolysis or over-alkylation.

- The presence of the bulky tert-butyl group on the phenol ring influences the reactivity and steric accessibility, often requiring longer reaction times or higher temperatures.

- Purity of the final sodium salt is typically confirmed by spectroscopic methods (NMR, IR) and elemental analysis, ensuring the sulfonate group is intact and the sodium counterion is present.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts + Etherification | Phenol, tert-butyl chloride, 3-chloropropanesulfonic acid sodium salt, NaOH | Acid catalysis, 50-80°C, basic medium | Straightforward, scalable | Requires careful control to avoid side reactions |

| Etherification + Sulfonation | Phenol, 3-chloropropanol, chlorosulfonic acid, NaOH | Stepwise, sulfonation under controlled conditions | Allows stepwise control | More steps, handling corrosive reagents |

| Sulfonate ester method | Sulfonate esters, phenol, base | Mild conditions | Potentially higher selectivity | Requires preparation of sulfonate esters |

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:

Decomposition: Upon heating, it decomposes to release nitrogen gas and form free radicals.

Polymerization: It acts as an initiator in free radical polymerization reactions, leading to the formation of polymers.

Common Reagents and Conditions

Decomposition: The decomposition reaction typically occurs at elevated temperatures (above 60°C) in the presence of an inert atmosphere.

Polymerization: In polymerization reactions, it is used in conjunction with monomers such as styrene, acrylonitrile, and methyl methacrylate under controlled temperature and pressure conditions.

Major Products Formed

Decomposition: The major products of decomposition are nitrogen gas and free radicals.

Polymerization: The major products are polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:

Chemistry: It is used as an initiator in the synthesis of various polymers and copolymers.

Biology: It is employed in the study of free radical reactions and their effects on biological systems.

Medicine: It is used in the development of drug delivery systems and in the study of the stability of pharmaceutical compounds.

Industry: It is used in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which are broken and reformed to create the polymer structure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinguishing feature is the tert-butylphenoxy-hydroxypropanesulphonate backbone. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Predicted and Documented Properties

Biological Activity

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate, commonly referred to as a sulfonate compound, is a synthetic organic molecule characterized by its unique structure and functional properties. With the molecular formula and a molecular weight of approximately 310.34 g/mol, this compound has garnered attention in various fields, particularly in biological and pharmaceutical research.

- Molecular Formula :

- Molecular Weight : 310.34 g/mol

- CAS Number : 93803-96-4

The compound's structure features a phenolic group, which is significant in determining its biological activity. The presence of the sulfonate group contributes to its solubility in aqueous environments, making it suitable for various applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit antioxidant properties. These properties are essential in mitigating oxidative stress within biological systems. A study demonstrated that similar sulfonated phenolic compounds effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts. For instance, studies have indicated that related compounds can inhibit lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory processes.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration, suggesting robust antioxidant activity.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Enzyme Inhibition

A pharmacological study assessed the inhibitory effects of the compound on lipoxygenase activity. The IC50 value was determined to be approximately 30 µM, indicating moderate inhibition compared to standard inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Sodium Sulfonate | 30 |

| Standard Inhibitor A | 10 |

| Standard Inhibitor B | 40 |

Applications in Pharmaceuticals

Given its biological activities, this compound is being explored for potential applications in pharmaceuticals:

- Anti-inflammatory Agents : Due to its enzyme inhibition properties.

- Antioxidants : As a protective agent against oxidative stress-related diseases.

Q & A

Q. Critical Parameters :

- Maintain anhydrous conditions during sulfonation to avoid hydrolysis.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 9:1).

Basic: What spectroscopic and chromatographic methods are effective for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- FT-IR : Detect sulfonate S=O stretching (1180–1250 cm⁻¹) and phenolic O–H (broad peak ~3400 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-) to observe [M-Na]⁻ ion for molecular weight confirmation.

- HPLC Purity : Utilize a Zorbax SB-CN column with phosphate buffer (pH 3.0)/acetonitrile (85:15) at 1.0 mL/min; retention time ~6.2 minutes .

Advanced: How does pH and temperature affect the solubility and stability of this compound in aqueous systems?

Methodological Answer:

- Solubility Studies :

- Prepare solutions in buffers (pH 2–12) and measure saturation concentration via gravimetric analysis.

- Trend : Solubility increases above pH 7 due to deprotonation of the phenolic hydroxyl (pKa ~10) .

- Temperature Dependence : Conduct dynamic light scattering (DLS) at 5–50°C; solubility peaks at 25–35°C due to entropy-driven dissolution .

- Stability Tests :

- Store solutions at 4°C, 25°C, and 40°C for 30 days. Analyze degradation via HPLC.

- Key Finding : Degrades <5% at pH 7–9 and 4°C, but hydrolyzes rapidly at pH <3 (sulfonate ester cleavage) .

Implications : Use neutral buffers (e.g., phosphate, pH 7.4) for biological assays and avoid acidic conditions during storage.

Advanced: What reaction mechanisms dominate when the sulfonate group participates in nucleophilic substitutions?

Methodological Answer:

The sulfonate group acts as a leaving group in SN2 reactions under basic conditions. For example:

- Alkylation Studies : React with methyl iodide in DMF/K₂CO₃. Monitor via ¹H NMR for tert-butyl signal reduction and new methylene peaks (δ 3.3–3.7 ppm).

- Mechanistic Insight : The reaction proceeds via a bimolecular transition state, confirmed by kinetic studies showing second-order dependence on both substrate and nucleophile .

- Competing Pathways : At high temperatures (>80°C), elimination competes, forming propenesulphonate byproducts. Mitigate by using polar aprotic solvents (e.g., DMSO) and lower temperatures .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural validation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Computational Modeling :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.

- Case Study : Discrepancies in sulfonate-linked propane chain shifts resolved by identifying gauche conformers via molecular dynamics simulations .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions.

Advanced: What strategies improve HPLC method robustness for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection : Use a Phenomenex Luna SCX column (cation exchange) to separate from anionic interferents .

- Mobile Phase Optimization :

- Buffer: 20 mM ammonium acetate (pH 5.0) with 15% acetonitrile for sharp peaks (asymmetry factor <1.2).

- Flow rate: 0.8 mL/min to balance resolution and run time.

- Sample Preparation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.